[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid
Description
Historical Context and Development of Heterocyclic Sulfanylacetic Acid Derivatives
The synthesis of sulfanylacetic acid derivatives has evolved significantly since the early 20th century, driven by advancements in heterocyclic chemistry. Thioglycolic acid (HSCH₂CO₂H), a foundational precursor for sulfanylacetic acid derivatives, was first synthesized via reactions between chloroacetic acid and alkali metal hydrosulfides. By the mid-20th century, researchers began exploring its cyclization potential, leading to thiazolinone and thiazolidinone derivatives through reactions with carbonyl compounds.
The integration of pyridine and pyrimidine rings into sulfanylacetic acid frameworks emerged in the 21st century, motivated by their pharmacological relevance. For instance, Fadda et al. (2016) demonstrated the utility of 1-naphthyl-2-cyanoacetamide in synthesizing fused heterocycles, including thiazolinones and aminopyrazoles, via thiocarbamoyl intermediates. Concurrently, innovations in C–H functionalization, such as zinc sulfinate-mediated alkyl radical transfer, enabled direct modifications of heterocycles without prefunctionalization. These methodologies laid the groundwork for complex hybrids like [4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid, which combines pyridine, pyrimidine, and sulfanylacetic acid motifs.
Classification within Chemical Taxonomy
This compound belongs to the class of heterocyclic organic compounds , characterized by cyclic structures containing nitrogen, sulfur, and oxygen atoms. Its systematic IUPAC name, 2-[4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl]sulfanylacetic acid , reflects its structural components:
- A pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5.
- A pyrimidine ring linked to the pyridine moiety via a carbon-carbon bond.
- A sulfanylacetic acid side chain (-SCH₂CO₂H) attached to the pyrimidine ring.
According to the International Patent Classification (IPC), it falls under C07D , which encompasses heterocyclic compounds with nitrogen, oxygen, or sulfur atoms.
Table 1: Structural identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇ClF₃N₃O₂S |
| SMILES | C1=CN=C(N=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O |
| InChI Key | WHGUUPFVKIZVRF-UHFFFAOYSA-N |
| Molecular Weight | 349.71 g/mol |
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic fusion of bioactive heterocycles to enhance pharmacological properties. The trifluoromethyl group improves metabolic stability and lipophilicity, while the chloro substituent modulates electronic effects, influencing binding affinity. Its pyrimidine-pyridine core is structurally analogous to kinase inhibitors, making it a candidate for anticancer and anti-inflammatory drug development.
Recent studies highlight its role in p38 MAP kinase inhibition , a target implicated in inflammatory diseases. Additionally, the sulfanylacetic acid moiety facilitates conjugation with biomolecules, enabling applications in targeted drug delivery.
Literature Review of Pyrimidine-Pyridine Hybrid Compounds
Pyrimidine-pyridine hybrids have garnered attention for their diverse bioactivities. Key advancements include:
- Antimalarial Agents : Hybrids incorporating chloropyridine and aminopyrimidine motifs exhibit nanomolar activity against Plasmodium falciparum by targeting dihydroorotate dehydrogenase.
- Anticancer Therapeutics : Phosphonate derivatives of pyridine-pyrimidine hybrids inhibit aurora kinases, inducing apoptosis in HL-60 and MCF-7 cell lines.
- Synthetic Methodologies : Modern techniques like photoredox catalysis and multicomponent reactions have streamlined the synthesis of these hybrids, enabling rapid diversification.
Table 2: Key studies on pyrimidine-pyridine hybrids
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2S/c13-7-3-6(12(14,15)16)4-18-10(7)8-1-2-17-11(19-8)22-5-9(20)21/h1-4H,5H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUUPFVKIZVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311278-94-0 | |
| Record name | [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence.
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue. This selective inhibition disrupts the normal functioning of the bacterial cells, thereby thwarting their growth.
Biochemical Pathways
The inhibition of PPTase by this compound affects the post-translational modification essential to bacterial cell viability and virulence. This results in the attenuation of secondary metabolism in bacteria. The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo. .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus. Additionally, it was found to thwart bacterial growth by attenuating secondary metabolism.
Biological Activity
The compound [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClFNS, with a molecular weight of approximately 367.75 g/mol. Its structure consists of a pyrimidine ring substituted with a pyridine moiety and a sulfanyl group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit phosphopantetheinyl transferases (PPTases), which are essential for bacterial virulence and cell viability .
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Anticancer Properties : There is emerging evidence suggesting that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of various pyridine derivatives, this compound was tested against MRSA. The compound demonstrated an IC50 value indicating effective inhibition at submicromolar concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cell survival pathways, suggesting a targeted mechanism for its anticancer effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyridine and pyrimidine rings can significantly impact the biological activity of the compound. For instance, substituents that enhance electron-withdrawing properties tend to increase potency against bacterial targets .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₂H₇ClF₃N₃O₂S
- Molecular Weight : 349.72 g/mol
- CAS Registry Number: Not explicitly provided, but commercial references (e.g., Ref: 10-F317223) indicate availability .
Structural Features: The compound consists of a pyrimidine ring linked to a pyridine moiety substituted with chlorine and trifluoromethyl groups.
Synthesis :
Prepared via nucleophilic substitution between 4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol and bromoacetic acid in aqueous NaOH, followed by acid precipitation .
Comparison with Structural Analogs
Key structural analogs differ in substituents on the pyrimidine ring, the nature of the linker (sulfanyl vs. sulfonyl), and functional groups (acetic acid vs. acetamide). Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations:
Substitution of acetic acid with benzylsulfanyl () reduces polarity, favoring membrane permeability.
Functional Group Variations :
- Acetamide derivatives () introduce hydrogen-bonding amide groups, improving target specificity in biological systems.
- Triazole-containing analogs () may enhance metal coordination or aromatic interactions in drug-receptor binding.
Substituent Effects: Halogen additions (e.g., fluorine in ) increase metabolic stability and lipophilicity. Amino groups () improve solubility and enable covalent interactions with biological targets.
Molecular Weight Trends :
- Larger derivatives (e.g., 505.40 g/mol in ) may face challenges in pharmacokinetics (e.g., absorption), whereas the parent compound (349.72 g/mol) offers a balance of size and functionality.
Preparation Methods
Synthesis of the Pyridinyl Precursors
The initial step involves synthesizing the 3-chloro-5-trifluoromethyl-pyridin-2-yl derivatives, which serve as fundamental building blocks. A common approach is the nucleophilic aromatic substitution or halogenation of pre-formed pyridine rings, followed by trifluoromethylation.
- Halogenation: Selective chlorination at the 3-position of pyridine derivatives, often using N-chlorosuccinimide (NCS) under controlled conditions.
- Trifluoromethylation: Introduction of the trifluoromethyl group via reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, employing copper or nickel catalysis.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Chlorination | NCS | Reflux in acetonitrile | ~85% | |
| Trifluoromethylation | Ruppert-Prakash reagent (TMS-CF3) | Copper catalysis, 80°C | 70-80% |
Construction of the Pyrimidine Ring
The pyrimidine core is assembled via condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives.
- Key Reaction: Condensation of β-ketoesters with amidines under reflux conditions to form the pyrimidine ring.
- Use of 2-aminopyrimidine derivatives as intermediates.
- Functionalization at the 2-position with sulfur-containing groups, such as thiol or sulfide linkages, via nucleophilic substitution.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Pyrimidine formation | β-ketoester + amidine | Reflux in ethanol | 65-75% | |
| Sulfur linkage | Thiol derivatives | Base catalysis, room temperature | 60-70% |
Formation of the Sulfanyl Linkage
The sulfanyl linkage between the pyrimidine and acetic acid moiety is typically achieved via nucleophilic substitution or thiol-ene reactions.
- Key Reaction: Activation of the pyrimidine ring with suitable leaving groups (e.g., halogens) followed by nucleophilic attack with thiolate ions.
- Use of thiourea derivatives and subsequent oxidation to form sulfanyl groups.
- Reaction conditions optimized at mild temperatures to prevent decomposition.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Sulfanyl formation | Thiolate salts | Reflux in DMF | 55-65% | |
| Oxidation to sulfanyl | Hydrogen peroxide | Room temperature | 70-80% |
Attachment of the Acetic Acid Moiety
The final step involves attaching the acetic acid group to the sulfanyl linkage, often through acylation or esterification.
- Key Reaction: Activation of acetic acid derivatives (e.g., acyl chlorides) followed by nucleophilic attack on the sulfanyl group.
- Use of thionyl chloride to generate acyl chlorides.
- Coupling reactions conducted in inert solvents like dichloromethane at low temperatures to prevent side reactions.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Acetic acid attachment | Acyl chloride | 0°C in dichloromethane | 75-85% |
Summary of the Synthetic Route
Notes and Considerations
- Purity and Characterization: Each intermediate and final product should be characterized via NMR, MS, and IR spectroscopy to confirm structure and purity.
- Reaction Optimization: Reaction parameters such as temperature, solvent, and molar ratios need fine-tuning based on scale and specific reagents.
- Environmental and Safety Aspects: Use of halogenated solvents and reagents like thiophosgene necessitates proper handling and waste disposal protocols.
Q & A
Q. Table 1: Reaction Conditions for Sulfanyl Acetic Acid Synthesis
| Component | Details | Reference |
|---|---|---|
| Solvent | Water | |
| Reaction Time | 4–6 hours (RT) | |
| Yield Optimization | Controlled pH adjustment (~4) | |
| Crystallization Solvent | Methanol |
Advanced: How can structural contradictions in XRD and NMR data be resolved for this compound?
Answer:
Discrepancies between XRD and NMR data often arise from dynamic conformational changes in solution vs. solid-state rigidity. To address this:
XRD Analysis : Confirm the solid-state conformation using single-crystal XRD, focusing on bond angles (e.g., C–S–C linkages) and dihedral angles between pyrimidine and pyridine rings .
Solution-State NMR : Perform - HSQC and NOESY experiments to detect through-space interactions indicative of flexible sulfanyl-acetic acid moieties.
DFT Calculations : Compare experimental XRD bond lengths (e.g., S–C = 1.76–1.82 Å) with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
NMR Spectroscopy :
- NMR to confirm trifluoromethyl (-CF) and chloro substituents (δ = -60 to -65 ppm for CF) .
- NMR to resolve pyrimidine protons (δ = 8.5–9.0 ppm) and acetic acid methylene (δ = 3.8–4.2 ppm).
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 378.02).
IR Spectroscopy : Detect S–C=O stretching (1690–1710 cm) and pyridine ring vibrations (1550–1600 cm) .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Answer:
Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate LUMO (lowest unoccupied molecular orbital) localization on the pyrimidine ring, identifying electrophilic sites for nucleophilic attack.
Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) mechanisms at the 2-pyrimidinyl position using B3LYP/6-31G(d) basis sets to predict activation barriers .
Solvent Effects : Apply COSMO-RS models to assess solvent polarity impacts on reaction rates (e.g., water vs. DMF) .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Model | Application |
|---|---|---|
| Basis Set | 6-31G(d) | Geometry Optimization |
| Solvent Model | COSMO-RS | Solvation Effects |
| Energy Threshold | 1e Hartree | Convergence Criteria |
Advanced: What strategies mitigate toxicity risks during large-scale synthesis?
Answer:
Intermediate Handling : Use closed systems to contain volatile intermediates (e.g., 3-chloro-5-trifluoromethyl-pyridin-2-amine) and avoid inhalation .
Waste Management : Segregate halogenated byproducts (e.g., Cl/F-containing residues) and collaborate with certified waste disposal agencies .
Protective Equipment : Employ PPE (nitrile gloves, respirators) during reactions involving toxic reagents (e.g., bromoacetic acid derivatives) .
Basic: How is the compound’s stability assessed under varying pH conditions?
Answer:
pH-Dependent Degradation Studies :
- Prepare solutions in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.
- Identify hydrolysis products (e.g., free thiol or acetic acid derivatives) using LC-MS.
Kinetic Analysis : Calculate half-lives (t) using first-order kinetics. Pyrimidine-sulfanyl linkages typically degrade faster at pH > 10 due to hydroxide ion attack .
Advanced: What structural features influence its biological activity in medicinal chemistry?
Answer:
Pharmacophore Mapping : The trifluoromethyl group enhances lipophilicity (logP ~2.5), while the pyrimidine-sulfanyl moiety acts as a hydrogen bond acceptor.
Enzyme Inhibition Assays : Test against kinase targets (e.g., EGFR) to correlate substituent electronegativity (Cl/F) with IC values .
SAR Studies : Modify the acetic acid side chain to esters or amides and evaluate changes in bioavailability (e.g., Caco-2 permeability assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
